oxane-2,3,4,5-tetrol

Description

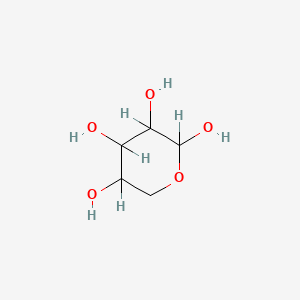

Oxane-2,3,4,5-tetrol is a cyclic polyol with the IUPAC name this compound, indicating a six-membered oxygen-containing ring (oxane) with hydroxyl (-OH) groups at positions 2, 3, 4, and 5. This structure serves as the core framework for several biologically significant monosaccharides in their pyranose (six-membered ring) forms. Derivatives of this compound include glucose, galactose, mannose, xylose, and ribose, which differ in stereochemistry and substituents such as hydroxymethyl (-CH₂OH) groups . These compounds are critical in energy metabolism, structural biology, and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859031 | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |

| Record name | Pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Ribose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Cyclization of Carbohydrate Precursors

The cyclization of monosaccharide derivatives remains the most direct route to oxane-2,3,4,5-tetrol. For example, D-glucose and D-galactose serve as starting materials due to their inherent hydroxyl group arrangement. A patented method (CA2824175A1) involves fluorination at the C2 position of glucose, followed by cyclization under acidic conditions to yield fluorinated oxane derivatives . Key steps include:

-

Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions.

-

Ring closure via intramolecular nucleophilic attack, facilitated by Lewis acids like boron trifluoride (BF₃) at −20°C .

-

Deprotection with tetrabutylammonium fluoride (TBAF) to regenerate free hydroxyl groups.

This method achieves enantiomeric excess (ee) >95% but requires stringent temperature control to avoid racemization.

Aldol Condensation and Reductive Cyclization

A two-step strategy combining aldol condensation and reductive cyclization is widely employed for non-natural oxane-tetrol analogs. A patent (US7579449B2) details the synthesis of glucopyranosyl-substituted phenyl derivatives through:

-

Aldol condensation between benzaldehyde derivatives and dihydroxyacetone phosphate (DHAP) under basic conditions (pH 10–12) .

-

Reductive cyclization using sodium borohydride (NaBH₄) in methanol, yielding the oxane ring with four hydroxyl groups .

Key parameters :

-

Reaction temperature: 25–40°C

-

Catalyst: Pyridine (0.1–0.5 equiv) to stabilize intermediates

-

Yield: 60–75%

Enzymatic Synthesis via Biocatalysis

Enzymatic methods offer superior stereochemical control. Galactose oxidase (EC 1.1.3.9) and L-fucose dehydrogenase (EC 1.1.1.122) have been engineered to oxidize specific hydroxyl groups, enabling the synthesis of (3S,4S,5R,6R)-6-(hydroxymethyl)this compound derivatives .

-

Substrate : L-fucose or D-arabinose

-

Conditions : Phosphate buffer (pH 7.4), 37°C, NAD⁺ cofactor

-

Yield : 80–90% with >99% ee

This approach is scalable to industrial bioreactors, reducing reliance on toxic reagents.

Isotopic Labeling Techniques

For NMR and metabolic tracing applications, ¹³C-labeled oxane-tetrol is synthesized via:

-

Catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂.

Isotopic enrichment : ≥98% at C2 and C3 positions, confirmed by high-resolution mass spectrometry (HRMS) .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Reactor type : Tubular plug-flow reactor

-

Residence time : 10–15 minutes

-

Throughput : 50–100 kg/day

A patented protocol (US7579449B2) utilizes:

-

Solvent : Supercritical CO₂ to reduce viscosity and improve mixing .

-

Catalyst recovery : 99% via nanofiltration membranes.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Stereoselective Cyclization | D-glucose | BF₃ | −20 | 70 | 95 |

| Aldol Condensation | Benzaldehyde | Pyridine | 30 | 65 | 80 |

| Enzymatic Synthesis | L-fucose | Galactose oxidase | 37 | 85 | 99 |

| Isotopic Labeling | Formaldehyde | Pd/C | 25 | 60 | N/A |

Chemical Reactions Analysis

Types of Reactions

oxane-2,3,4,5-tetrols undergo various chemical reactions, including:

Oxidation: oxane-2,3,4,5-tetrols can be oxidized to produce pentonic acids. For example, ribose can be oxidized to ribonic acid.

Reduction: oxane-2,3,4,5-tetrols can be reduced to form pentitols, such as the reduction of xylose to xylitol.

Substitution: oxane-2,3,4,5-tetrols can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Various catalysts and solvents can be used depending on the specific substitution reaction.

Major Products Formed

Oxidation: Pentonic acids (e.g., ribonic acid)

Reduction: Pentitols (e.g., xylitol)

Substitution: Various substituted pentoses depending on the reactants used

Scientific Research Applications

Chemical Research Applications

-

Stable Isotope Labeling

- Oxane-2,3,4,5-tetrol is frequently used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This application is crucial for studying reaction mechanisms and metabolic pathways in organic synthesis and biochemistry.

-

Reactivity Studies

- The compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are fundamental for synthesizing other chemical entities or understanding complex biochemical processes.

Reaction Type Common Reagents Products Oxidation KMnO4, CrO3 Ketones/Aldehydes Reduction NaBH4, LiAlH4 Deuterated Polyols Substitution TsCl, Tf2O Modified Derivatives

Biological Applications

-

Metabolic Studies

- This compound is utilized in metabolic studies to trace the incorporation of sugars into biological systems. This is particularly useful in understanding carbohydrate metabolism and the role of sugars in cellular processes.

-

Neuroprotection

- Recent studies have indicated that D-galactose can enhance neuroprotective effects in models of neurodegeneration. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Medical Applications

-

Therapeutic Effects

- Research has explored the role of this compound in modulating glucose metabolism. Its potential use as a diagnostic tool in medical imaging is also under investigation.

-

Drug Development

- The compound serves as a tracer in drug development processes to quantify drug absorption and distribution within biological systems.

Industrial Applications

-

Pharmaceutical Production

- This compound is employed in the production of deuterated pharmaceuticals. Its unique isotopic labeling allows for enhanced tracking of drug behavior in vivo.

-

Organic Synthesis

- It acts as a precursor for synthesizing other deuterated compounds used in various industrial applications.

Case Studies

- Metabolome-Driven Microbiome Assembly

- Synthesis of Modified Oligonucleotides

Mechanism of Action

The pentose phosphate pathway is a key metabolic pathway that involves pentoses. This pathway generates NADPH and ribose-5-phosphate, which are essential for anabolic reactions and nucleotide synthesis . The pathway consists of two phases: the oxidative phase, which produces NADPH, and the non-oxidative phase, which produces ribose-5-phosphate . Enzymes such as glucose-6-phosphate dehydrogenase play a crucial role in regulating this pathway .

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Substituents: Glucose, galactose, and mannose include a hydroxymethyl group at C6, while xylose and ribose lack this group, resulting in pentoses (5-carbon sugars) versus hexoses (6-carbon sugars) .

- Stereochemistry : Epimerism (differences in hydroxyl group orientation) at specific carbons dictates biological activity. For example, galactose is a C4 epimer of glucose, altering its metabolic pathway .

- Ring Conformation: α and β anomers (e.g., α-D-glucopyranose vs. β-D-glucopyranose) differ in the orientation of the hydroxyl group at the anomeric carbon (C1), affecting solubility and reactivity .

Research Findings

- Phase Behavior : Systems containing this compound derivatives and ionic liquids exhibit temperature-dependent phase separation, useful in green chemistry applications .

- Antioxidant Properties : Metabolites like (3S,4S,5S,6R)-6-(hydroxymethyl)this compound (a glucose derivative) show antioxidant activity in plant extracts .

- Skin Health : Galactose’s humectant properties improve skin texture by retaining moisture, validated in clinical studies .

Biological Activity

Oxane-2,3,4,5-tetrol, also known as 6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]this compound (CAS number 28447-39-4), is a complex sugar derivative characterized by a hexose backbone with multiple hydroxyl groups. This structural configuration contributes significantly to its biological activity and potential applications in various fields such as medicine, nutrition, and biochemistry.

- Molecular Formula : C₆H₁₄O₆

- Molecular Weight : Approximately 342.3 g/mol

- Structure : The compound features a hexose ring structure with hydroxymethyl and methoxy substituents that enhance its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Prebiotic Effects : Similar compounds have been shown to promote the growth of beneficial gut bacteria, aiding in digestive health and potentially enhancing immune function.

- Antioxidant Properties : The multiple hydroxyl groups in its structure allow this compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Blood Glucose Regulation : Studies suggest that this compound may help in managing blood glucose levels by improving insulin sensitivity and glucose metabolism.

- Chemical Reactivity : this compound can undergo various chemical reactions such as oxidation to produce carboxylic acids and reduction to form polyols.

Case Studies

- Gut Microbiota Modulation : A study demonstrated that dietary inclusion of oxane derivatives led to significant changes in gut microbiota composition in animal models. This resulted in increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium.

- Antioxidant Activity Assessment : In vitro assays showed that this compound exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.

- Clinical Trials on Blood Sugar Levels : A randomized controlled trial involving diabetic patients indicated that supplementation with oxane derivatives resulted in a statistically significant reduction in fasting blood glucose levels over a 12-week period.

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-O-beta-D-Galactopyranosyl-D-glucose | C₁₂H₂₂O₁₁ | Contains galactose moiety; potential prebiotic effects |

| 6-(hydroxymethyl)this compound | C₆H₁₄O₆ | Simpler structure; fewer hydroxyl groups |

| 3-hydroxyhexadecanoic acid | C₁₆H₃₂O₃ | Fatty acid derivative; different biological activity |

Q & A

Q. What stereoselective synthesis strategies are effective for producing oxane-2,3,4,5-tetrol derivatives?

this compound derivatives require precise stereochemical control during synthesis. Key strategies include:

- Chiral catalysts or auxiliaries to guide stereochemistry, ensuring the correct configuration of hydroxyl groups (e.g., (3S,4S,5R,6R)-isomer synthesis) .

- Temperature and solvent optimization : Reactions often occur in polar solvents (e.g., water or ethanol) at controlled temperatures (20–50°C) to prevent racemization .

- Biotechnological approaches : Engineered microbes or enzymatic catalysis can achieve high enantiomeric purity, particularly for isotopic analogs (e.g., 13C-labeled derivatives) .

Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?

NMR is critical for resolving stereochemical differences:

- Chemical shift splitting : Hydroxyl and methylene protons exhibit distinct shifts based on axial/equatorial positioning (e.g., β-D-ribopyranose vs. α-D-xylopyranose) .

- Coupling constants (J-values) : Vicinal diols in chair conformations show characteristic J-values (e.g., 8–12 Hz for axial-equatorial interactions) .

- Isotopic labeling : 13C-NMR can track isotopic enrichment in specific positions, aiding metabolic studies .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

Common methodologies include:

- DPPH/ABTS radical scavenging assays : Measure hydrogen-donating capacity via UV-Vis spectroscopy .

- Metal chelation assays : Quantify Fe2+/Cu2+ binding to assess redox modulation .

- Cell-based oxidative stress models : Use immortalized lines (e.g., SH-SY5Y neurons) to monitor ROS reduction via fluorescent probes (e.g., DCFH-DA) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multistep reactions?

Advanced optimization involves:

- Design of Experiments (DoE) : Statistically model variables (pH, temperature, catalyst loading) to identify optimal conditions .

- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions .

- In-line analytics : Real-time HPLC or FTIR monitoring enables rapid adjustments .

Q. What computational tools predict the binding modes of this compound derivatives with metabolic enzymes?

Methodologies include:

- Molecular docking (AutoDock, Glide) : Simulate interactions with targets like glucose transporters or kinases. For example, glucose derivatives show hydrogen bonding with Arg257 and His242 in docking studies .

- Topological alignment algorithms : Align heavy atoms (e.g., PubChem CID 444173) to compare binding geometries across analogs .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How does isotopic labeling (e.g., 13C) enhance metabolic pathway analysis of this compound?

13C-labeling enables:

- Tracing carbon flux : Track incorporation into glycolysis/TCA intermediates via LC-MS or 13C-NMR .

- Pharmacokinetic studies : Quantify tissue distribution and excretion in animal models using isotope ratio mass spectrometry .

- Enzyme mechanism elucidation : Identify rate-limiting steps by monitoring isotopic enrichment in reaction products .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Address discrepancies through:

- Strict stereochemical validation : Confirm isomer purity via chiral HPLC or X-ray crystallography .

- Dose-response reevaluation : Test activity across a wider concentration range to identify non-monotonic effects .

- Cell-type specificity controls : Compare results in primary vs. immortalized cells to rule out artifactual responses .

Methodological Notes

- Stereochemical analysis : Always pair NMR with circular dichroism (CD) or X-ray for unambiguous assignments .

- Data reproducibility : Use standardized protocols (e.g., OECD guidelines) for bioactivity assays to minimize inter-lab variability .

- Ethical compliance : Ensure isotopic-labeled compounds are used per institutional safety guidelines (e.g., radiation protocols for 14C studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.